2-Bromo-5-methylbenzenethiol
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Overview
Description
2-Bromo-5-methylbenzenethiol is an organic compound with the molecular formula C7H7BrS. It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fifth position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-methylbenzenethiol typically involves the following steps:
Diazotization: 2-Bromo-5-methylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
Xanthate Formation: The diazonium salt is then reacted with potassium ethyl xanthogenate in water at 60°C to form an intermediate xanthate compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylbenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzenethiols.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
2-Bromo-5-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms involving thiol groups.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
2-Bromo-4-methylbenzenethiol: Similar structure but with the methyl group at the fourth position.
2-Chloro-5-methylbenzenethiol: Chlorine atom instead of bromine.
2-Bromo-5-ethylbenzenethiol: Ethyl group instead of methyl.
Uniqueness: 2-Bromo-5-methylbenzenethiol is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups on the benzene ring provides a distinctive set of chemical properties.
Properties
IUPAC Name |
2-bromo-5-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISLFVTUSHUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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